molecular formula C16H16N2O2S B14124882 2-Methyl-1-tosyl-1H-indol-5-amine

2-Methyl-1-tosyl-1H-indol-5-amine

Cat. No.: B14124882
M. Wt: 300.4 g/mol
InChI Key: SRSAGSGLEYFGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-tosyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-tosyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-1-tosyl-1H-indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1-tosyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-tosyl-1H-indol-5-amine is unique due to the presence of both the methyl and tosyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylindol-5-amine

InChI

InChI=1S/C16H16N2O2S/c1-11-3-6-15(7-4-11)21(19,20)18-12(2)9-13-10-14(17)5-8-16(13)18/h3-10H,17H2,1-2H3

InChI Key

SRSAGSGLEYFGQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=CC(=C3)N)C

Origin of Product

United States

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